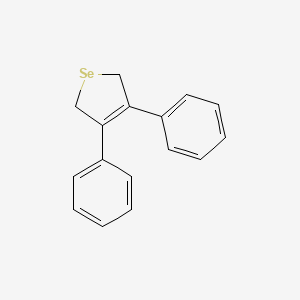
3,4-Diphenyl-2,5-dihydroselenophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenyl-2,5-dihydroselenophene is a selenium-containing heterocyclic compound It is characterized by a five-membered ring structure with selenium as the heteroatom and two phenyl groups attached at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-2,5-dihydroselenophene typically involves the selenation of oxygen-containing heterocycles. One common method is the heterogenous-catalytic synthesis, where the corresponding oxygen-containing heterocycles are reacted with hydrogen selenide in the presence of catalysts such as zeokar-2 and aluminum oxide . The reaction is carried out at temperatures ranging from 240°C to 350°C, with optimal yields obtained between 290°C and 310°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of heterogenous catalysis and selenation reactions can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diphenyl-2,5-dihydroselenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to the corresponding selenide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while nucleophilic substitution with amines can produce selenoamides.
Aplicaciones Científicas De Investigación
3,4-Diphenyl-2,5-dihydroselenophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of selenium-based drugs.
Industry: It is explored for use in materials science, particularly in the development of novel polymers and electronic materials .
Mecanismo De Acción
The mechanism of action of 3,4-Diphenyl-2,5-dihydroselenophene involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s phenyl groups also contribute to its reactivity and potential interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Selenophene: A simpler selenium-containing heterocycle without phenyl groups.
2,5-Dihydro-3,4-diphenylthiophene: A sulfur analog with similar structural features but different chemical properties.
3,4-Diphenyl-2,5-dihydrofuran: An oxygen analog with distinct reactivity.
Uniqueness
3,4-Diphenyl-2,5-dihydroselenophene is unique due to its selenium content, which imparts distinct redox properties and potential biological activities. Its phenyl groups also enhance its stability and reactivity compared to simpler selenophene derivatives .
Propiedades
Número CAS |
113495-60-6 |
|---|---|
Fórmula molecular |
C16H14Se |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
3,4-diphenyl-2,5-dihydroselenophene |
InChI |
InChI=1S/C16H14Se/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
PSJBFSIQEPUDCV-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C[Se]1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


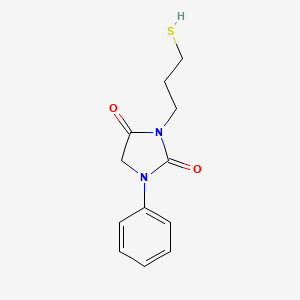
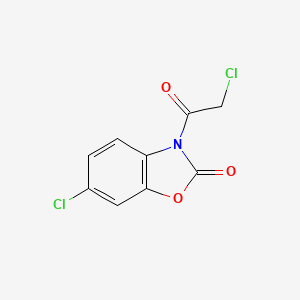
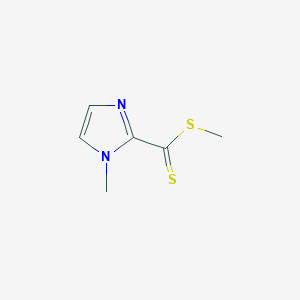

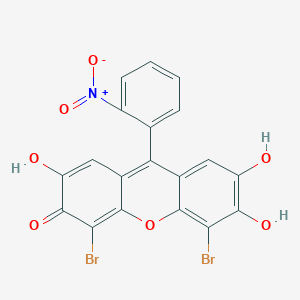
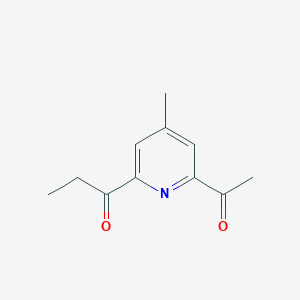
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
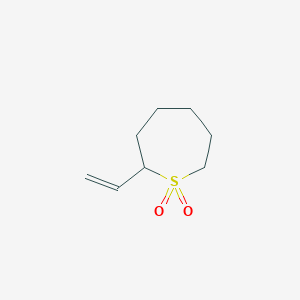
![N,N-Dimethyl-2-[(pyridin-2-yl)amino]ethan-1-amine N-oxide](/img/structure/B14309155.png)
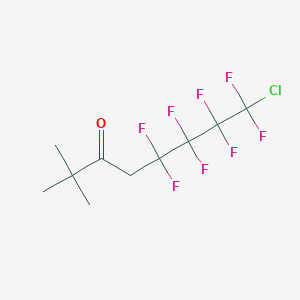
![(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium](/img/structure/B14309161.png)
![3-[Bis(methylsulfanyl)methylidene]hex-5-en-2-one](/img/structure/B14309167.png)
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
